molecular formula C15H12N2O2 B016642 Oxcarbazepine-D4 (Major) CAS No. 1020719-71-4

Oxcarbazepine-D4 (Major)

Cat. No.: B016642
CAS No.: 1020719-71-4
M. Wt: 256.29 g/mol
InChI Key: CTRLABGOLIVAIY-DNZPNURCSA-N
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Description

Oxcarbazepine-D4 (Major) is a synthetic anticonvulsant drug developed by Hoffmann-La Roche and approved by the US Food and Drug Administration (FDA) in 2002. It is a derivative of carbamazepine, a commonly used anticonvulsant, and has a higher bioavailability than its parent compound. Oxcarbazepine-D4 (Major) has been found to be effective in the treatment of partial seizures with or without secondary generalization, and is also used to treat trigeminal neuralgia and bipolar disorder.

Scientific Research Applications

Epilepsy Treatment and Mechanisms

Oxcarbazepine's role in treating refractory partial epilepsy highlights its significance in neuropharmacology. A study demonstrated the drug's efficacy across a broad dosage range as adjunctive therapy in patients with uncontrolled partial seizures, establishing a direct relationship between plasma concentrations and its safety and efficacy (G. Barcs et al., 2000). This study underscores Oxcarbazepine's utility in enhancing seizure control, especially in treatment-resistant cases.

Neuropathic Pain Management

The analgesic properties of Oxcarbazepine in neuropathic pain conditions like trigeminal neuralgia and painful diabetic neuropathy are well-documented. Evidence suggests significant analgesia in several neuropathic pain conditions, indicating Oxcarbazepine as a valuable addition to the neuropathic pain treatment armamentarium (E. Carrazana & I. Mikoshiba, 2003). This application is based on the drug's ability to modulate pain pathways, offering an alternative for patients unresponsive to traditional antiepileptic drugs.

Pharmacokinetic Research

Pharmacokinetic studies reveal the metabolic pathways and degradation profiles of Oxcarbazepine, providing insights into its stability and interaction with other compounds. Research into the development and validation of a UV-Spectrophotometric method for the quantitative determination of Oxcarbazepine emphasizes the importance of accurate measurement techniques in pharmaceutical formulations (Deepakumari Hn & Revanasiddappa Hd, 2014). Additionally, the transformation of Oxcarbazepine in wastewater treatment and its impact on environmental health have been explored, highlighting the need for sustainable pharmaceutical disposal practices (Elena Kaiser et al., 2014).

Mechanism of Action

Target of Action

Oxcarbazepine-D4, like its parent compound Oxcarbazepine, primarily targets voltage-sensitive sodium channels . These channels play a crucial role in the propagation of action potentials along neurons, which is fundamental to the functioning of the nervous system .

Mode of Action

Oxcarbazepine-D4 exerts its action by blocking voltage-sensitive sodium channels . This leads to the stabilization of hyper-excited neural membranes, inhibition of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

It is known that the drug and its active metabolite, mhd, block voltage-sensitive sodium channels, thereby stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Pharmacokinetics

Oxcarbazepine is extensively metabolized in the liver to its active 10-monohydroxy metabolite (MHD); MHD undergoes further metabolism via glucuronide conjugation . The drug is excreted in urine (95%, <1% as unchanged oxcarbazepine, 27% as unchanged MHD, 49% as MHD glucuronides, 3% as DHD (inactive), and 13% as conjugate of oxcarbazepine and MHD); feces (<4%) .

Result of Action

The primary result of Oxcarbazepine-D4’s action is the reduction in the incidence of seizures in epilepsy by inhibiting abnormal electrical activity in the brain . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .

Action Environment

The action, efficacy, and stability of Oxcarbazepine-D4 can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, estimated glomerular filtration rate (eGFR), and genotype, can significantly influence the clearance of MHD, the active metabolite of Oxcarbazepine .

Safety and Hazards

Oxcarbazepine-D4 (Major) should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . If eye irritation persists, medical advice or attention should be sought . It should be stored in a well-ventilated place and kept cool .

Relevant Papers The paper “Current role of carbamazepine and oxcarbazepine in the management of epilepsy” provides guidance on the optimal use of these two drugs in clinical practice, including in children, the elderly, and in pregnancy . Another paper “Overview of the Clinical Pharmacokinetics of Oxcarbazepine” provides insights into the pharmacokinetics of Oxcarbazepine .

Biochemical Analysis

Biochemical Properties

Oxcarbazepine-D4 (Major) exerts its effects primarily through its interactions with voltage-dependent sodium channels in the brain . It is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, monohydroxy derivative (MHD), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases .

Cellular Effects

Oxcarbazepine-D4 (Major) has been shown to significantly inhibit the growth of glioblastoma cell lines and induce apoptosis or G2/M arrest in these cells . It exerts its antiepileptic activity by blocking voltage-dependent sodium channels in the brain, thereby inhibiting abnormal electrical activity .

Molecular Mechanism

The molecular mechanism of action of Oxcarbazepine-D4 (Major) involves the inhibition of voltage-dependent sodium channels . This action stabilizes hyper-excited neural membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses .

Temporal Effects in Laboratory Settings

The effects of Oxcarbazepine-D4 (Major) can change over time in laboratory settings . For instance, two weeks of Oxcarbazepine treatment resulted in a significant reduction in the anticonvulsant and neurotoxic effects of the drug . This suggests that chronic treatment with Oxcarbazepine may result in the development of tolerance to its effects .

Dosage Effects in Animal Models

The effects of Oxcarbazepine-D4 (Major) can vary with different dosages in animal models . For example, in humans, the dosage of Oxcarbazepine ranges from 150–1200 mg per 24 h, with a maximum dosage of 2400 mg per 24 h . A method of dose translation from animals to humans is available, utilizing the body surface normalization method .

Metabolic Pathways

Oxcarbazepine-D4 (Major) is metabolized in the liver to its active metabolite, MHD, by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .

Transport and Distribution

After oral administration, Oxcarbazepine is rapidly absorbed and distributed within the body . It is then reduced to its active metabolite, MHD, in the liver . The volume of distribution of MHD is 0.75 L/kg .

Subcellular Localization

The subcellular localization of Oxcarbazepine-D4 (Major) is not explicitly reported in the literature. Given that it interacts with voltage-dependent sodium channels, it is likely to be localized in the cell membrane where these channels are present

Properties

IUPAC Name

1,2,3,4-tetradeuterio-6-oxo-5H-benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19)/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRLABGOLIVAIY-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2C(=O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649424
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-71-4
Record name 10-Oxo(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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